![molecular formula C29H33N3O9S B13689982 [2-(6'-Cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate](/img/structure/B13689982.png)
[2-(6'-Cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(6’-Cyano-5’-oxospiro[1,3-dioxolane-2,1’-2,3-dihydroindolizine]-7’-yl)-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate is a complex organic compound with a unique spiro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(6’-Cyano-5’-oxospiro[1,3-dioxolane-2,1’-2,3-dihydroindolizine]-7’-yl)-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate involves multiple steps. The starting materials typically include indolizine derivatives and dioxolane compounds. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool for understanding cellular processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of [2-(6’-Cyano-5’-oxospiro[1,3-dioxolane-2,1’-2,3-dihydroindolizine]-7’-yl)-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7’-Methyl-5’-oxo-3’,5’-dihydro-2’H-spiro[1,3-dioxolane-2,1’-indolizine]-6’-carbonitrile
- [6-Methyl-5-oxospiro[bicyclo[2.2.2]oct2ene-7,2’-[1,3]dioxolane]-6-yl](https://www.sigmaaldrich.com/US/en/product/aldrich/t239771)
Uniqueness
Compared to similar compounds, [2-(6’-Cyano-5’-oxospiro[1,3-dioxolane-2,1’-2,3-dihydroindolizine]-7’-yl)-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate stands out due to its unique spiro structure and the presence of multiple functional groups. These features contribute to its versatility and potential for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C29H33N3O9S |
|---|---|
Poids moléculaire |
599.7 g/mol |
Nom IUPAC |
[2-(6'-cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C29H33N3O9S/c1-4-28(27(35)38-5-2,22-17-24-29(39-15-16-40-29)12-14-31(24)25(33)21(22)18-30)41-26(34)23-7-6-13-32(23)42(36,37)20-10-8-19(3)9-11-20/h8-11,17,23H,4-7,12-16H2,1-3H3 |
Clé InChI |
AMRJRUZWECXLRL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=C(C(=O)N2CCC3(C2=C1)OCCO3)C#N)(C(=O)OCC)OC(=O)C4CCCN4S(=O)(=O)C5=CC=C(C=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


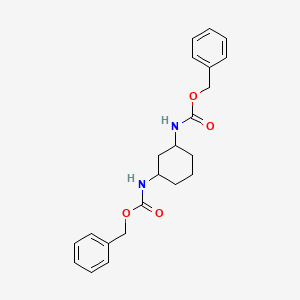
![Diethyl (S)-2-[4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzamido]pentanedioate Tosylate](/img/structure/B13689903.png)
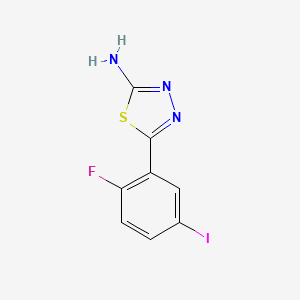
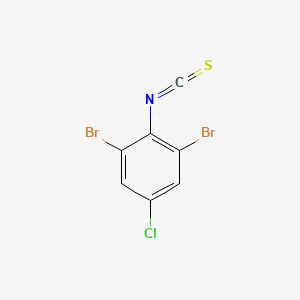
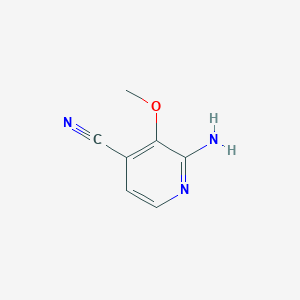
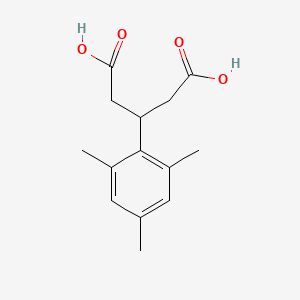
![5-[(3,4,5-Trimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13689937.png)

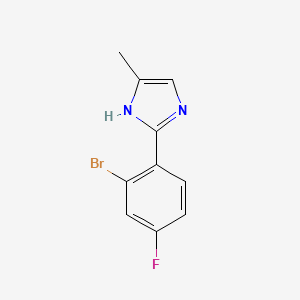

![2-(2-Pyridinyl)imidazo[1,2-a]pyridine](/img/structure/B13689961.png)

![Methyl 2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoate](/img/structure/B13689979.png)
![Pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B13689987.png)
